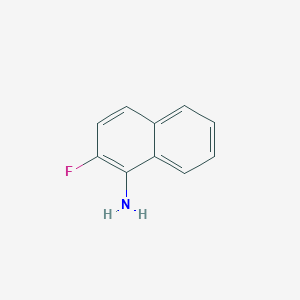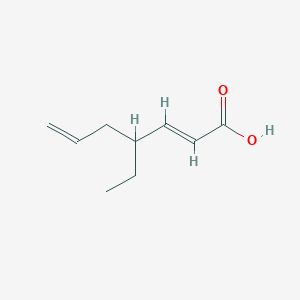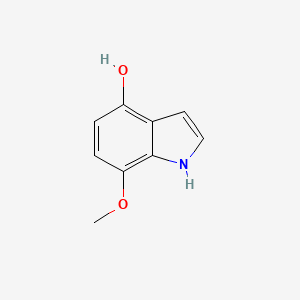
7-methoxy-1H-indol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-1H-indol-4-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities, making them crucial in medicinal chemistry and drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1H-indol-4-ol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, the starting materials would include a methoxy-substituted phenylhydrazine and an appropriate carbonyl compound.
Industrial Production Methods: Industrial production of indole derivatives often employs large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methoxy-1H-indol-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed: The products formed depend on the specific reaction and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms into the indole ring .
Wissenschaftliche Forschungsanwendungen
7-Methoxy-1H-indol-4-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 7-methoxy-1H-indol-4-ol involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, influencing biological processes. The exact mechanism can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Indole: The parent compound, known for its wide range of biological activities.
5-Methoxyindole: Another methoxy-substituted indole with similar properties.
7-Bromoindole: A halogenated indole derivative with distinct chemical reactivity
Uniqueness: 7-Methoxy-1H-indol-4-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The methoxy group at the 7-position can affect the compound’s electronic properties and interactions with biological targets .
Eigenschaften
Molekularformel |
C9H9NO2 |
|---|---|
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
7-methoxy-1H-indol-4-ol |
InChI |
InChI=1S/C9H9NO2/c1-12-8-3-2-7(11)6-4-5-10-9(6)8/h2-5,10-11H,1H3 |
InChI-Schlüssel |
YSUMPWFXYLNNSR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C=C1)O)C=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclobuta[B]quinoxaline](/img/structure/B11919798.png)

![4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11919801.png)
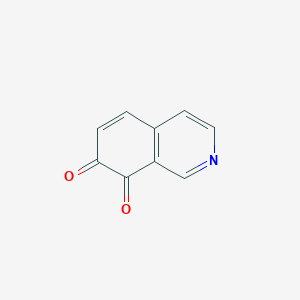
![3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11919816.png)

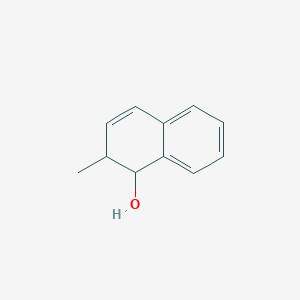
![(1H-Pyrazolo[4,3-c]pyridin-6-yl)boronic acid](/img/structure/B11919851.png)
![1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11919852.png)
